![molecular formula C14H19FN2 B12522623 1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine CAS No. 666234-39-5](/img/structure/B12522623.png)
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine typically involves the reaction of 4-fluoroaniline with 1,2-dichloroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired piperazine derivative . The reaction conditions often include refluxing the reaction mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved may include the inhibition of neurotransmitter reuptake or the activation of intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound with similar structural features but lacking the methylprop-2-en-1-yl group.
3-Chloro-4-fluorophenylpiperazine: Another piperazine derivative with a chloro and fluoro substitution on the phenyl ring.
Uniqueness
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine is unique due to the presence of the methylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain receptors and influence its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
666234-39-5 |
|---|---|
Molekularformel |
C14H19FN2 |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
1-[3-(4-fluorophenyl)-2-methylprop-2-enyl]piperazine |
InChI |
InChI=1S/C14H19FN2/c1-12(11-17-8-6-16-7-9-17)10-13-2-4-14(15)5-3-13/h2-5,10,16H,6-9,11H2,1H3 |
InChI-Schlüssel |
ODQFDCBFXSPGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)F)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
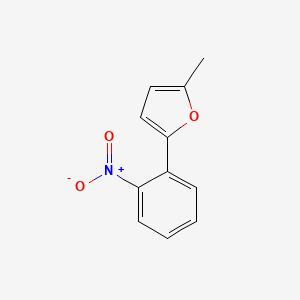
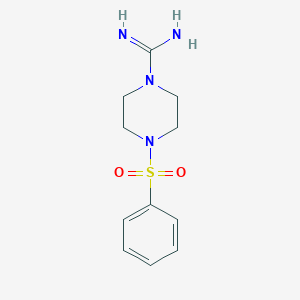
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
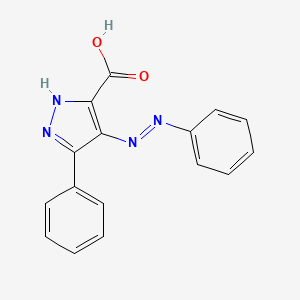
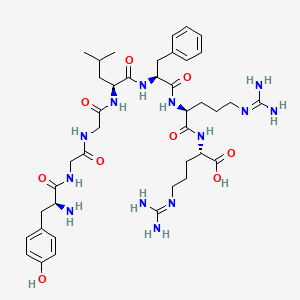

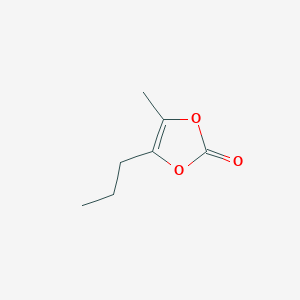
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
